molecular formula C11H6ClIN4O2 B13870879 7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one

7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one

Cat. No.: B13870879
M. Wt: 388.55 g/mol
InChI Key: QZOXXLRKJONEHS-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a quinoline derivative.

    Halogenation: Introduction of chlorine and iodine atoms through halogenation reactions.

    Hydroxylation: Introduction of the hydroxyl group.

    Triazole Formation: Formation of the triazole ring through cycloaddition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of hydroquinoline derivatives.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.

Medicine

    Antimalarial Drugs: Quinoline derivatives have been used in the treatment of malaria.

    Cancer Therapy: Research into their potential as anticancer agents.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments.

    Pharmaceuticals: As intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity.

    Interacting with DNA: Intercalating into DNA and disrupting replication.

    Modulating Receptors: Binding to and modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound of many derivatives.

    Hydroxychloroquine: Another antimalarial drug with a hydroxyl group.

Uniqueness

7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one is unique due to the presence of the triazole ring and the specific halogenation pattern, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C11H6ClIN4O2

Molecular Weight

388.55 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one

InChI

InChI=1S/C11H6ClIN4O2/c12-6-4-8-5(3-7(6)13)10(18)9(11(19)15-8)17-2-1-14-16-17/h1-4H,(H2,15,18,19)

InChI Key

QZOXXLRKJONEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O

Origin of Product

United States

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